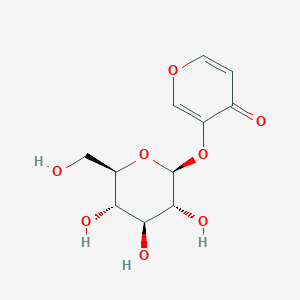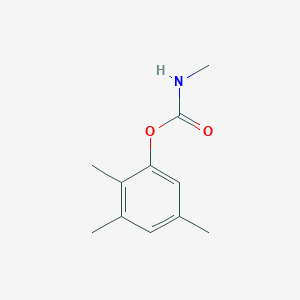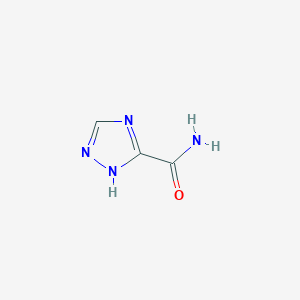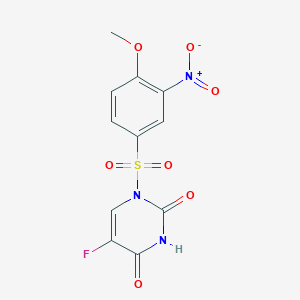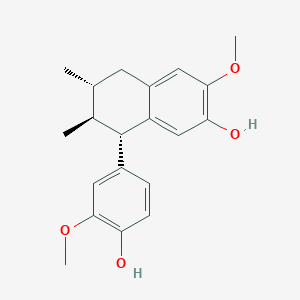
Guaiacin
Overview
Description
Guaiacin is a naturally occurring lignan compound isolated from the bark of Machilus thunbergii. It is known for its significant biological activities, including its ability to increase alkaline phosphatase activity and promote osteoblast differentiation . This compound is a type of arylnaphthalene lignan, which is a class of compounds known for their diverse pharmacological properties.
Mechanism of Action
Target of Action
Guaiacin, a lignan compound isolated from the barks of Machilus thunbergii , primarily targets alkaline phosphatase and osteoblasts . Alkaline phosphatase is an enzyme involved in removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. Osteoblasts are cells that synthesize bone and play a crucial role in bone formation .
Mode of Action
This compound significantly increases the activity of alkaline phosphatase and promotes osteoblast differentiation . This suggests that this compound may interact with these targets to enhance their functions.
Biochemical Pathways
This compound’s action on alkaline phosphatase and osteoblasts suggests its involvement in bone metabolism pathways. Alkaline phosphatase plays a key role in the mineralization of bone, while osteoblasts are responsible for bone formation . By enhancing the activity of these targets, this compound may influence the biochemical pathways related to bone metabolism.
Result of Action
The primary result of this compound’s action is the increased activity of alkaline phosphatase and enhanced differentiation of osteoblasts . This could potentially lead to improved bone health, although more research is needed to confirm this effect and understand its implications.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound . .
Biochemical Analysis
Biochemical Properties
Guaiacin plays a crucial role in biochemical reactions, particularly in the activation of alkaline phosphatase. This enzyme is essential for the dephosphorylation of various molecules, which is a critical step in many metabolic pathways. This compound interacts with proteins and other biomolecules, enhancing their activity and promoting cellular differentiation. The interaction between this compound and alkaline phosphatase is particularly noteworthy, as it leads to increased enzyme activity and subsequent biochemical reactions .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In osteoblasts, this compound promotes differentiation and increases alkaline phosphatase activity, which is essential for bone formation. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in osteogenesis, thereby promoting bone health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme activation. This compound binds to alkaline phosphatase, increasing its activity and promoting the dephosphorylation of target molecules. This activation cascade results in enhanced cellular differentiation and metabolic activity. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound maintains its ability to promote osteoblast differentiation and increase alkaline phosphatase activity, although the effects may diminish slightly over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes osteoblast differentiation and increases alkaline phosphatase activity without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and impaired metabolic function. It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bone formation and mineralization. It interacts with enzymes such as alkaline phosphatase, promoting the dephosphorylation of substrates and enhancing metabolic flux. This compound also affects metabolite levels, contributing to the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues, such as bone, are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound’s localization to the nucleus or mitochondria may influence its ability to modulate gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guaiacin can be synthesized through various chemical reactions. One common method involves the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the bark of Machilus thunbergii. The extraction process includes several steps, such as solvent extraction, purification, and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Guaiacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, such as guaiacol and other phenolic compounds.
Reduction: Reduction reactions can convert this compound into simpler lignan derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions.
Major Products Formed:
Oxidation: Guaiacol, 2-hydroxybenzaldehyde, and 2-methoxybenzaldehyde.
Reduction: Simpler lignan derivatives.
Substitution: Arylnaphthalene derivatives with different functional groups.
Scientific Research Applications
Guaiacin has a wide range of scientific research applications:
Comparison with Similar Compounds
Guaiacin is unique among lignan compounds due to its specific biological activities and chemical properties. Similar compounds include:
Otobaphenol: Another arylnaphthalene lignan with similar structural features.
Cagayanin: A lignan with comparable pharmacological properties.
Wulignan A1: Shares structural similarities with this compound but has different bioactivities.
These compounds, while similar in structure, exhibit distinct biological activities and chemical reactivity, highlighting the uniqueness of this compound in scientific research and industrial applications.
Properties
IUPAC Name |
(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAAYUCUPIYQBR-JGRMJRGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319141 | |
| Record name | Guaiacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36531-08-5 | |
| Record name | Guaiacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Guaiacin and where is it found?
A1: this compound is a naturally occurring lignan compound primarily found in plants belonging to the Lauraceae family, such as Machilus thunbergii and Myristica fragrans (nutmeg). [, , ]
Q2: What biological activities have been reported for this compound?
A2: this compound has been shown to exhibit several biological activities, including:
- Stimulation of Osteoblast Differentiation: this compound significantly increases alkaline phosphatase activity, collagen synthesis, and calcium deposition in mouse osteoblast cultures, suggesting potential benefits for bone health. [] This effect is thought to be mediated through the estrogen receptor, as the estrogen receptor antagonist tamoxifen reduces this compound's effects. []
- Neuroprotective Effects: this compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cell cultures. [] This suggests potential applications in neurodegenerative diseases.
- Antibacterial Activity: Studies have shown this compound to exhibit antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. []
Q3: How does this compound exert its stimulatory effects on osteoblast differentiation?
A3: While the exact mechanism remains unclear, research suggests that this compound may interact with estrogen receptors in osteoblasts. [] This interaction potentially triggers downstream signaling pathways that promote osteoblast differentiation, leading to increased alkaline phosphatase activity, collagen synthesis, and calcium deposition – key processes in bone formation. []
Q4: What is the structural characterization of this compound?
A4: this compound is a phenyltetralin lignan with the molecular formula C22H24O4. [] While the provided abstracts don't detail specific spectroscopic data, they indicate that techniques like UV, IR, and NMR have been used to characterize its structure. [] Further research articles or databases would be needed for comprehensive spectroscopic information.
Q5: Does this compound demonstrate any notable structure-activity relationships?
A6: The research on lignans from Machilus thunbergii provides insights into structure-activity relationships. It suggests that arylnaphthalene type lignans, like this compound, exhibit stronger stimulatory effects on osteoblast differentiation compared to bibenzylbutane type lignans. [] This highlights the importance of the arylnaphthalene structural motif for this particular activity.
Q6: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A6: The provided research abstracts do not delve into detailed PK/PD studies of this compound. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile, as well as its in vivo activity and efficacy.
Q7: What about the safety and toxicity profile of this compound?
A7: The available research abstracts don't offer specific details on the toxicity of this compound. Therefore, it's crucial to conduct thorough toxicological studies to ensure its safety before considering any therapeutic applications.
Q8: Are there any analytical methods available to detect and quantify this compound?
A9: While the provided research doesn't specify the analytical methods used, it is mentioned that various chromatographic techniques, including column chromatography and HPLC, are employed for isolating this compound. [, ] It is likely that techniques like LC-MS or GC-MS are employed for its detection and quantification, although this information isn't provided in the abstracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


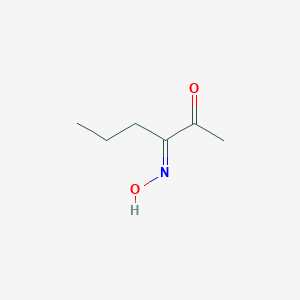
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
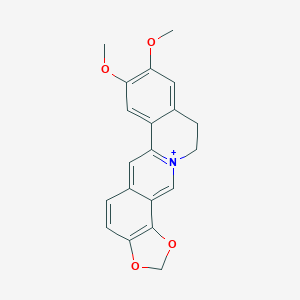
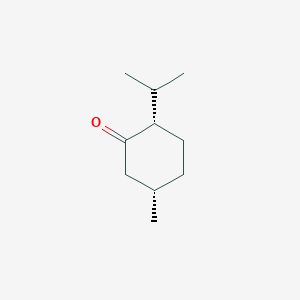
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
